N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

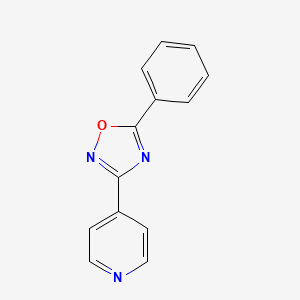

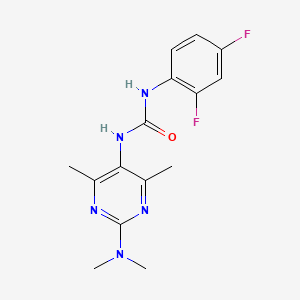

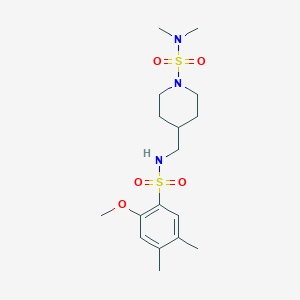

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle . It also has a piperidine ring, which is a common motif in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the thiadiazole ring, followed by the attachment of the piperidine ring . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecule contains several functional groups, including a thiadiazole ring, a piperidine ring, and a carboxamide group. These groups can participate in various chemical reactions .Chemical Reactions Analysis

The thiadiazole ring in the molecule can participate in various chemical reactions. For example, it can act as an electron acceptor . The piperidine ring can also engage in reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the molecule would depend on its exact structure. Factors such as the presence of polar groups, the molecular weight, and the overall shape of the molecule can influence its properties.科学的研究の応用

Synthesis and Structural Analysis

The compound and its related derivatives are synthesized through various chemical reactions, highlighting the versatility of thiadiazole and piperidine as core structures in medicinal chemistry. For instance, Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based thiadiazole derivatives with significant anti-arrhythmic activity, demonstrating the compound's potential in cardiovascular research (Abdel‐Aziz et al., 2009). Similarly, Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a compound structurally related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, to understand its interaction with H3-receptor antagonists, providing insights into designing new antagonists based on its structure (Plazzi et al., 1997).

Biological and Antimicrobial Activity

Research has also focused on evaluating the biological activities of thiadiazole derivatives, including antimicrobial and antileishmanial properties. Tahghighi et al. (2011) found that certain nitrofuran-thiadiazole derivatives exhibited promising activity against Leishmania major, suggesting potential applications in treating leishmaniasis (Tahghighi et al., 2011). Additionally, Omar et al. (2022) synthesized piperazine conjugates with thiadiazole and triazole, showing significant antibacterial activity against E. coli, highlighting the compound's potential in addressing antibiotic resistance (Omar et al., 2022).

Anticancer Potential

Further studies explore the anticancer potential of thiadiazole derivatives. Krishna et al. (2020) synthesized thiadiazole analogues and evaluated their in vitro and in vivo anticancer activity, identifying compounds with significant activity against human breast adenocarcinoma cells, indicating the compound's relevance in cancer research (Krishna et al., 2020).

Anticonvulsant Activity

The anticonvulsant activity of thiadiazole derivatives has also been investigated, suggesting potential applications in neurology. Harish et al. (2014) synthesized 2,5-disubstituted thiadiazole derivatives, finding some compounds to be potent anticonvulsants in the MES test, without showing neurotoxicity at administered doses, pointing towards therapeutic applications in epilepsy treatment (Harish et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-2,10-12H,3-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYNZCYNVVZAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline](/img/structure/B2476570.png)

![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)

![N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2476576.png)

methanone](/img/structure/B2476577.png)

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2476589.png)